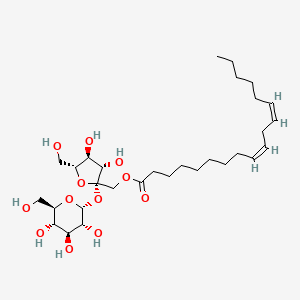

Sucrose (Z,Z)-9,12-octadecadienoate

Description

Overview of Sucrose (B13894) Fatty Acid Esters within Contemporary Lipid Chemistry

Sucrose fatty acid esters (SFAEs) represent a versatile class of compounds in modern lipid chemistry, primarily recognized for their function as surfactants and emulsifiers. researchgate.netnih.gov Synthesized from the esterification of sucrose (a disaccharide) and fatty acids, these molecules are notable for covering a wide spectrum of hydrophilic-lipophilic balance (HLB) values. wikipedia.org The polar sucrose head provides the hydrophilic character, while the long, nonpolar fatty acid chain imparts lipophilic properties. wikipedia.org This amphipathic structure allows SFAEs to stabilize emulsions, making them valuable in the food, cosmetics, and pharmaceutical industries. ontosight.aiontosight.ai

The properties of a specific sucrose ester are determined by the type of fatty acid used and the degree of esterification. Sucrose has eight hydroxyl groups that can be esterified, leading to a range of products from monoesters to octaesters. wikipedia.org This structural variability allows for the fine-tuning of their functional properties, such as emulsifying capacity, to suit different applications, from water-in-oil to oil-in-water systems. wikipedia.org In academic research, SFAEs are studied for their synthesis methods (both chemical and enzymatic), physical-chemical properties, and their potential biological activities. researchgate.netnih.gov

Historical Perspectives and Evolution of Research on Sucrose Esters

The study of sucrose esters dates back to the late 19th century. The first mention was in 1880 by Herzfeld, who described the synthesis of sucrose octaacetate. wikipedia.org Research into sucrose fatty acid esters specifically began later, with Hess and Messner synthesizing sucrose octapalmitate and sucrose octastearate in 1921. wikipedia.org A significant step occurred in 1924 when Rosenthal synthesized highly substituted SFAEs using a condensation reaction between sucrose and the acid chloride of fatty acids. wikipedia.org

A pivotal moment in the history of SFAEs was the 1939 patent by Cantor, which proposed their use as emulsifying agents. wikipedia.orgresearchgate.net This marked the beginning of their commercial and industrial relevance. Early synthesis methods often used solvents like pyridine. wikipedia.org A major advancement came in 1952 with a new patented synthesis pathway involving the transesterification of triglycerides and sucrose in dimethylformamide (DMF), which was a more promising route for industrial production. wikipedia.org Since then, research has continued to evolve, focusing on developing more efficient and environmentally friendly synthesis methods, including enzymatic processes, and exploring the diverse applications of these compounds. researchgate.netnih.gov

Structural Elucidation and Conformational Analysis of Sucrose (Z,Z)-9,12-octadecadienoate

The structural elucidation of this compound is based on understanding its two constituent parts: the sucrose backbone and the fatty acid chain.

Sucrose Backbone: Sucrose (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) is a disaccharide composed of a glucose unit and a fructose (B13574) unit. wikipedia.orgyoutube.com Its structure has been confirmed through various chemical and physical methods, including hydrolysis and X-ray analysis. youtube.comyoutube.com Hydrolysis of sucrose yields equal amounts of glucose and fructose. youtube.comyoutube.com The fact that sucrose does not react with Fehling's solution indicates that the anomeric carbons of both the glucose and fructose units are involved in the glycosidic bond, making it a non-reducing sugar. wikipedia.orgyoutube.com The sucrose molecule has eight distinct hydroxyl groups available for esterification, three of which are primary (at carbons C6, C1', and C6') and five are secondary (at carbons C2, C3, C4, C3', and C4'). wikipedia.org The primary hydroxyl groups are generally more reactive.

Table 1: Properties of Sucrose

| Property | Description |

| Molecular Formula | C₁₂H₂₂O₁₁ |

| Composition | Composed of one glucose unit and one fructose unit. |

| Bonding | α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside linkage. |

| Reducing Property | Non-reducing sugar. wikipedia.org |

| Hydroxyl Groups | 8 total: 3 primary, 5 secondary. wikipedia.org |

(Z,Z)-9,12-octadecadienoate Chain: This component is the ester form of linoleic acid, a polyunsaturated fatty acid. ontosight.ai The name "octadecadienoate" indicates an 18-carbon chain with two double bonds. The "(Z,Z)" prefix, often referred to as "cis,cis," specifies the stereochemistry of these double bonds at the 9th and 12th carbon positions. ontosight.ai

Properties

CAS No. |

31835-02-6 |

|---|---|

Molecular Formula |

C30H52O12 |

Molecular Weight |

604.7 g/mol |

IUPAC Name |

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C30H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-20-30(28(38)25(35)22(19-32)41-30)42-29-27(37)26(36)24(34)21(18-31)40-29/h6-7,9-10,21-22,24-29,31-32,34-38H,2-5,8,11-20H2,1H3/b7-6-,10-9-/t21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1 |

InChI Key |

AUCZMVPHEMGJDJ-MVIOKFNFSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Sucrose Z,z 9,12 Octadecadienoate

Chemical Synthesis Approaches to Sucrose (B13894) (Z,Z)-9,12-octadecadienoate

The chemical synthesis of sucrose esters, including sucrose (Z,Z)-9,12-octadecadienoate, presents unique challenges due to the multiple hydroxyl groups on the sucrose molecule, which have varying reactivities. bohrium.com This section explores the principal chemical methods employed to achieve this synthesis.

Direct Esterification Reactions and Catalytic Systems

Direct esterification of sucrose with a fatty acid like linoleic acid is generally not a feasible method. google.com This is primarily because the conditions required for this reaction, typically involving strong acids, can lead to the cleavage of the glycosidic bond in the sucrose molecule. sci-hub.se This degradation of the sucrose starting material makes direct esterification an impractical approach for producing sucrose esters efficiently.

Transesterification Strategies for Sucrose Acylation

Transesterification is the most common and industrially viable method for synthesizing sucrose esters. bohrium.comgoogle.com This process involves reacting sucrose with a fatty acid ester, typically a methyl or ethyl ester of linoleic acid, in the presence of a basic catalyst. google.comassemblingsugars.fr The reaction can be carried out using various solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to dissolve the sucrose. bohrium.com However, due to concerns about solvent toxicity and cost, solvent-free methods have also been developed. bohrium.comassemblingsugars.fr

In a typical transesterification process, solid sucrose particles are reacted with a triglyceride or a fatty acid methyl ester. google.comsci-hub.se Basic catalysts like potassium carbonate are often used to facilitate the reaction. google.com The reaction temperature is a critical parameter and is generally maintained between 110°C and 140°C to prevent the charring of sucrose that occurs at higher temperatures. google.com The process is often carried out under reduced pressure to help remove the alcohol byproduct (e.g., methanol), which shifts the equilibrium towards the formation of the sucrose ester. google.comgoogle.com

Table 1: Comparison of Transesterification Methods for Sucrose Ester Synthesis

| Method | Acylating Agent | Catalyst | Solvent | Temperature | Key Features | Reference |

| Solvent-based | Fatty Acid Methyl Ester | Potassium Carbonate | DMF/DMSO | Varies | Good for dissolving sucrose but has toxicity concerns. | bohrium.com |

| Solvent-free | Triglyceride | Potassium Carbonate | None | 110-140°C | Environmentally friendlier but can lead to sucrose degradation if not controlled. | google.com |

| Water-assisted | Fatty Acid Ester | Fatty Acid Soap/Base | Water | Elevated | Sucrose is dissolved in water initially, then dehydrated. | google.com |

Chemoselective and Regioselective Functionalization of Sucrose Hydroxyl Groups

Achieving regioselectivity in the acylation of sucrose is a significant challenge due to the presence of eight hydroxyl groups with different reactivities. bohrium.com The primary hydroxyl groups at the C6, C1', and C6' positions are generally more reactive than the secondary hydroxyl groups. sci-hub.se Research has focused on controlling the reaction conditions to favor the formation of monoesters, which are often the desired product.

The choice of acylating agent can influence regioselectivity. For instance, using vinyl esters as acylating agents in the presence of a base catalyst like disodium (B8443419) hydrogen phosphate (B84403) has been shown to yield a high percentage of monoesters. researchgate.netdss.go.th In some cases, acyl migration can occur, where the acyl group moves from one hydroxyl group to another, further complicating the product mixture. sci-hub.se

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include:

Molar Ratio of Reactants: The ratio of the acylating agent to sucrose can be adjusted to control the degree of esterification. uctm.edu

Catalyst Type and Concentration: Different catalysts, such as potassium carbonate, sodium methoxide, or enzymatic catalysts, can affect the reaction rate and selectivity. uctm.edu The concentration of the catalyst also plays a role. uctm.edu

Temperature: As mentioned earlier, temperature control is vital to prevent sucrose degradation. google.com

Reaction Time: The duration of the reaction influences the extent of conversion and the product distribution. e3s-conferences.org

Pressure: Reduced pressure is often employed to remove byproducts and drive the reaction forward. google.com

Agitation: Proper mixing is essential to ensure good contact between the reactants, especially in solvent-free systems.

Ultrasound has also been explored as a method to intensify the synthesis process, significantly reducing reaction times. biointerfaceresearch.com

Enzymatic Synthesis Pathways for this compound

Enzymatic synthesis offers a "greener" and more selective alternative to chemical methods for producing sucrose esters. bohrium.com Lipases are the most commonly used enzymes for this purpose. nih.gov

The enzymatic synthesis is typically a transesterification reaction where sucrose is reacted with an activated ester of linoleic acid, such as a vinyl ester. nih.govcapes.gov.br This approach offers several advantages, including milder reaction conditions (lower temperature and atmospheric pressure), which helps to minimize side reactions and sucrose degradation. e3s-conferences.org

One of the key benefits of enzymatic synthesis is the high regioselectivity that can be achieved. For example, lipases from Candida antarctica and Humicola lanuginosa have been shown to selectively acylate the primary hydroxyl groups of sucrose, particularly at the C6 position. nih.govresearchgate.net

The choice of solvent is also a critical factor in enzymatic synthesis. A mixture of solvents, such as 2-methyl-2-butanol (B152257) (tert-amyl alcohol) and dimethyl sulfoxide (DMSO), has been found to be effective for dissolving sucrose and facilitating the enzymatic reaction. nih.govcapes.gov.br

Table 2: Research Findings on Enzymatic Synthesis of Sucrose Esters

| Enzyme | Acyl Donor | Solvent System | Key Finding | Reference |

| Humicola lanuginosa lipase (B570770) | Vinyl laurate | 2-methyl-2-butanol/DMSO | Achieved 70% conversion to 6-O-lauroylsucrose in 24 hours. | nih.gov |

| Candida antarctica lipase | Methyl ester from crude palm kernel oil | n-hexane | Optimal yield of 90.45% achieved after 10 hours. | e3s-conferences.orge3s-conferences.org |

| Candida rugosa lipase | Fatty acids from coconut and palm oil | n-hexane | Optimized conditions included an 18-hour incubation time for coconut oil fatty acids. | ui.ac.id |

Lipase-Catalyzed Esterification and Transesterification from Sucrose and Fatty Acid Derivatives

The enzymatic synthesis of sucrose esters, including this compound, primarily utilizes lipases as biocatalysts. nih.gov These reactions can proceed via two main pathways: direct esterification of sucrose with a fatty acid (linoleic acid) or transesterification of sucrose with a fatty acid derivative, such as a fatty acid methyl ester (methyl linoleate). e3s-conferences.orgdntb.gov.ua Transesterification is often favored as it avoids the formation of water, which can lead to undesirable side reactions like saponification when using basic catalysts. redalyc.org

Enzymatic processes present significant advantages over chemical synthesis, which typically requires high temperatures (130°C-250°C), organic solvents like dimethyl sulfoxide (DMSO), and base catalysts. e3s-conferences.org In contrast, lipase-catalyzed reactions operate under milder conditions, often at temperatures between 30°C and 70°C, making them more energy-efficient and reducing product purification steps. e3s-conferences.org

Candida antarctica lipase is a frequently employed biocatalyst in these syntheses. e3s-conferences.orgresearchgate.net In one study, the esterification between sucrose and methyl esters derived from crude palm kernel oil was catalyzed by Candida antarctica lipase. e3s-conferences.org The researchers investigated the impact of reaction time and enzyme concentration on the product yield. The results indicated that both factors positively influenced the yield of the sucrose ester. e3s-conferences.orge3s-conferences.org Optimal synthesis was achieved after 10 hours with a lipase ratio of 0.4% (w/w), resulting in a 90.45% yield. e3s-conferences.orgresearchgate.nete3s-conferences.org The reaction was conducted at a temperature of 30°C-33°C in the presence of n-hexane, which was used to improve the homogeneity of the sucrose and methyl ester mixture. e3s-conferences.org

Table 1: Effect of Reaction Time and Lipase Ratio on Sucrose Ester Yield

This interactive table summarizes research findings on the enzymatic synthesis of sucrose esters, showing how yield is affected by varying reaction times and the concentration of Candida antarctica lipase.

| Reaction Time (hours) | Lipase Ratio (% w/w) | Yield (%) |

| 2 | 0.1 | Data not available |

| 4 | 0.2 | Data not available |

| 6 | 0.3 | Data not available |

| 8 | 0.4 | Data not available |

| 10 | 0.4 | 90.45 e3s-conferences.orgresearchgate.nete3s-conferences.org |

| 10 | 0.1 | Data not available |

| 10 | 0.2 | Data not available |

| 10 | 0.3 | Data not available |

| 10 | 0.5 | Data not available |

Enzyme Screening and Engineering for Enhanced Biocatalytic Efficiency

The efficiency and outcome of the enzymatic synthesis of sucrose esters are highly dependent on the choice of lipase. nih.gov Lipases exhibit unique characteristics in terms of chemoselectivity, regioselectivity, and enantioselectivity, which are dictated by the structure of their active sites. nih.gov Therefore, a crucial step in developing an effective synthesis process is the screening of various enzymes to identify the most suitable biocatalyst for the specific substrates and desired product. Lipase B from Candida antarctica (often immobilized and sold as Novozym 435) is one of the most widely used and referenced due to its high activity and availability. nih.gov Other commonly studied lipases are derived from sources like Thermomyces lanuginosus. core.ac.uk

To further improve biocatalytic performance, enzyme engineering and immobilization techniques are employed. nih.gov Protein engineering can significantly enhance the stability and efficiency of lipases, particularly when used in unconventional media like organic solvents. nih.gov Immobilization, where the enzyme is attached to a solid support, offers several advantages, including increased stability, easier separation from the reaction mixture, and the potential for enzyme reuse over multiple cycles, which is critical for industrial applications. nih.govnih.govcore.ac.uk For instance, a granulated lipase from T. lanuginosus retained over 80% of its initial activity after 20 cycles of synthesis. core.ac.uk

Regioselective Control in Enzymatic Acylation of Sucrose

A significant challenge in sucrose ester synthesis is controlling the position of acylation on the sucrose molecule. Sucrose possesses eight hydroxyl groups with different levels of reactivity: three primary (6-OH, 1'-OH, 6'-OH) and five secondary. rsc.orgmdpi.com The ability to direct the fatty acid to a specific hydroxyl group is known as regioselectivity, and it is a key advantage of enzymatic catalysis over chemical methods, which often produce complex mixtures of isomers. rsc.org

Different enzymes exhibit distinct regioselectivities. researchgate.net For example, research has shown that:

Lipase from Thermomyces lanuginosus selectively catalyzes the acylation at the 6-position of the glucose moiety, yielding 6-O-acylsucrose. core.ac.uk

Lipase B from Candida antarctica , under certain conditions, can produce a mixture of 6- and 6'-monoesters. core.ac.uk It can also be used for the selective synthesis of 6,6'-diesters. core.ac.uk

The proteolytic enzyme subtilisin has been used to catalyze the regioselective esterification of sucrose at the 1'-position of the fructose (B13574) moiety in anhydrous dimethylformamide. rsc.org

This enzymatic control allows for the synthesis of specific sucrose ester isomers, which can have different functional properties. The choice of enzyme is therefore a critical parameter for tailoring the final product.

Table 2: Regioselectivity of Various Enzymes in Sucrose Acylation

This interactive table outlines the specific positions on the sucrose molecule that are targeted by different enzymes during the acylation process.

| Enzyme | Primary Acylation Position(s) | Reference(s) |

| Thermomyces lanuginosus lipase | 6-OH | core.ac.uk |

| Candida antarctica lipase B | 6-OH and 6'-OH | core.ac.uk |

| Subtilisin | 1'-OH | rsc.org |

Continuous Flow Bioreactor Systems for Production

For large-scale industrial production of sucrose esters, moving from batch reactions to continuous flow systems offers significant advantages in productivity and process control. dntb.gov.uaresearchgate.net Continuous flow bioreactors, often designed as packed-bed or column reactors, typically utilize an immobilized enzyme or a solid catalyst. google.comresearchgate.net The substrate mixture is continuously fed through the reactor, where the reaction occurs, and the product is collected at the outlet. google.com

This approach has been successfully applied to sucrose ester synthesis. One patented process describes a continuous system for reacting sucrose with a purified fatty acid ester in the presence of a stationary transesterification catalyst and mechanical emulsification at elevated temperatures (75 to 250°C) and pressures. google.com This system allows for the continuous production of specific sucrose mono-, di-, or triesters while recycling unreacted materials. google.com

Another study on the continuous production of medium-chain fatty acid sugar esters used a column reactor packed with a strongly basic anion-exchange resin as the catalyst. researchgate.net This system operated under mild conditions (60°C and atmospheric pressure) and demonstrated high productivity, achieving a yield of nearly 60% with a short residence time of just 8 minutes. researchgate.net Such systems not only increase throughput but also provide better control over reaction parameters, leading to a more consistent and efficient production process compared to traditional batch methods. dntb.gov.uaresearchgate.net

Biosynthesis and Natural Occurrence of Sucrose Z,z 9,12 Octadecadienoate

Precursor Metabolism and Enzymatic Pathways

The biosynthesis of Sucrose (B13894) (Z,Z)-9,12-octadecadienoate is a multi-step process that begins with the independent synthesis of its two fundamental components: a sucrose molecule and a linoleic acid molecule.

Sucrose, a disaccharide composed of glucose and fructose (B13574), is a primary product of photosynthesis in most plants. numberanalytics.comlibretexts.orgfrontiersin.org Its synthesis is a vital and highly regulated process, essential for energy and carbon transport throughout the plant. numberanalytics.comontosight.ai

The main pathway for sucrose biosynthesis occurs in the cytosol of leaf cells. libretexts.org It involves a series of enzymatic reactions, with two enzymes playing central roles: Sucrose Phosphate (B84403) Synthase (SPS) and Sucrose Phosphate Phosphatase (SPP). numberanalytics.comfrontiersin.org The process begins with triose phosphates generated during the Calvin cycle. These are converted through several steps to UDP-glucose and fructose-6-phosphate (B1210287). numberanalytics.com SPS then catalyzes the reaction between UDP-glucose and fructose-6-phosphate to form sucrose-6-phosphate. libretexts.org Subsequently, SPP removes the phosphate group to yield free sucrose. frontiersin.org

Once synthesized in the photosynthetic "source" tissues (primarily leaves), sucrose is loaded into the phloem, the plant's long-distance vascular network, for transport to non-photosynthetic "sink" tissues like roots, fruits, and seeds. frontiersin.orgnih.gov This transport is a regulated process involving specific sucrose transporter proteins embedded in the plasma membrane. nih.gov In sink tissues, sucrose is unloaded and can be either stored or metabolized by enzymes like sucrose synthase (SuSy) to provide energy and carbon skeletons for various biosynthetic pathways, including the potential formation of sucrose esters. frontiersin.orgnih.gov

Linoleic acid is a polyunsaturated omega-6 fatty acid. Its synthesis in plants is part of the broader fatty acid biogenesis pathway, which requires acetyl-CoA as a starting block and NADPH as a reducing agent. youtube.comyoutube.com The process is catalyzed by the multi-enzyme complex known as fatty acid synthase. youtube.com

The initial product of cytosolic fatty acid synthesis is typically palmitate (a 16-carbon saturated fatty acid), which can then be elongated to stearate (B1226849) (an 18-carbon saturated fatty acid). The crucial steps for forming linoleic acid are the sequential desaturation reactions that introduce double bonds into the stearate backbone.

First, a Δ9-desaturase enzyme introduces a double bond between carbons 9 and 10 of stearoyl-ACP or stearoyl-CoA, forming oleic acid (18:1). Subsequently, a Δ12-desaturase (an omega-6 desaturase) acts on oleic acid to introduce a second double bond between carbons 12 and 13. This second desaturation step results in the formation of linoleic acid, with both double bonds in the cis (Z) configuration, yielding (Z,Z)-9,12-octadecadienoic acid. nih.gov Genes encoding for phospholipase A2 enzymes are involved in hydrolyzing phospholipids (B1166683) to release fatty acids like linoleate (B1235992). nih.gov

While Sucrose (Z,Z)-9,12-octadecadienoate and other sucrose esters are known to occur naturally in some plants, the precise enzymatic pathway for their in-vivo synthesis has not been fully elucidated. usda.gov However, extensive research into the in vitro enzymatic synthesis of sucrose esters provides a strong basis for hypothesizing the natural mechanisms.

The leading hypothesis is that the esterification is catalyzed by lipase (B570770) or acyltransferase enzymes. Lipases, which typically hydrolyze ester bonds, can also catalyze the reverse reaction (esterification) under specific conditions, such as in systems with low water content. ui.ac.id Studies have successfully used lipases, such as those from Candida antarctica and Candida rugosa, to synthesize sucrose esters from sucrose and fatty acids (or their methyl esters) in organic solvents. ui.ac.ide3s-conferences.orgmdpi.com

These enzymatic methods are noted for their high regioselectivity, allowing for the production of specific mono- or di-substituted esters, which is a characteristic often observed in naturally occurring SFAEs. mdpi.com The "bi-bi ping-pong" mechanism has been described for lipase-catalyzed transesterification, which could be analogous to the natural process. researchgate.net It is therefore theorized that plants possessing the necessary genetic machinery produce specific acyltransferases that utilize sucrose and an activated fatty acid (like linoleoyl-CoA or linoleoyl-ACP) as substrates to form the ester bond, likely within the cytoplasm or associated with cellular membranes where both precursors are available.

Investigation of Natural Occurrence in Biological Matrices

The detection of this compound and related compounds relies on advanced analytical techniques to extract and identify these molecules from complex biological samples.

Sucrose fatty acid esters have been identified as natural constituents on the surfaces of leaves and in the extracts of several plant species, where they often play a role in plant defense against insects. usda.govnih.gov The primary methods for their detection and characterization include various forms of chromatography coupled with mass spectrometry.

Techniques such as High-Performance Thin-Layer Chromatography (HPTLC) combined with mass spectrometry (TLC-MS) have been developed for screening and identifying sucrose esters in plant extracts. nih.gov A more advanced method involves online Liquid Chromatography-Gas Chromatography/Mass Spectrometry (LC-GC/MS) for the effective separation and analysis of sucrose esters in tobacco. nih.gov For food analysis, where sucrose esters (generically known as E473) are used as emulsifiers, methods involve solvent extraction followed by hydrolysis and subsequent analysis of the sugar and fatty acid components by Gas Chromatography-Mass Spectrometry (GC-MS). food.gov.uk

Sucrose esters have been prominently identified in the following plants:

Interactive Data Table: Documented Presence of Sucrose Esters in Plant Species| Plant Family | Genus/Species | Common Name | Reference(s) |

|---|---|---|---|

| Solanaceae | Nicotiana spp. (e.g., N. tabacum, N. gossei, N. trigonophylla) | Tobacco | usda.govnih.govusda.gov |

| Solanaceae | Solanum spp. (wild) | Wild Tomato, Wild Potato | usda.govusda.gov |

While these studies confirm the presence of the general class of sucrose esters, the specific identification of this compound requires analysis of the fatty acid profile of these esters. Given that linoleic acid is a very common fatty acid in plants, it is a probable component of the sucrose ester mixtures found in these species. fatplants.net For instance, the fatty acid precursor, (Z,Z)-9,12-Octadecadienoic acid, has been reported in a wide variety of plants, including Humulus lupulus (Hops) and Nigella sativa (Black Cumin). nih.govresearchgate.net

Comparative studies on the presence of sucrose esters, including potentially this compound, across different species and even within a single plant are limited but provide valuable insights. The concentration and composition of these compounds can vary significantly.

Research has shown that the quantity of sucrose esters differs among various tobacco species. For example, wild tobacco species like Nicotiana gossei are noted for their insecticidal sucrose esters. usda.gov One report indicated that among the species studied, Nicotiana trigonophylla was a particularly high-yielding plant, containing just under three grams of total sucrose esters per kilogram of plant material. usda.gov

Furthermore, the distribution of sucrose esters can vary in different parts of the same plant. An analytical study on aromatic tobacco applied a method to compare the relative amounts of five different groups of sucrose ester isomers across three distinct parts of the plant, indicating that their accumulation is tissue-specific. nih.gov This differential accumulation likely reflects localized roles in plant physiology and defense. A comprehensive comparative analysis of this compound across a broad range of unrelated plant families is not yet available in the literature, highlighting an area for future research.

Quantitative Profiling in Diverse Natural Samples

The compound this compound is a specific type of acylsugar, a class of specialized metabolites found on the surface of various plants. These compounds are particularly abundant in the glandular trichomes of species within the Solanaceae family, such as tomato (Solanum), tobacco (Nicotiana), and petunia (Petunia). nih.govoup.com While a broad diversity of acylsugars has been identified in these plants, detailed quantitative data for the specific molecule this compound is not extensively detailed in publicly available research. However, analysis of the acyl chain composition of total acylsugars in various species provides strong evidence for its natural occurrence.

The biosynthesis of acylsugars is a complex process involving a series of enzymatic reactions catalyzed by acylsugar acyltransferases (ASATs). oup.com These enzymes transfer fatty acid chains from acyl-Coenzyme A (acyl-CoA) donors to a sucrose molecule. The specific fatty acid incorporated depends on the available pool of acyl-CoAs and the substrate specificity of the ASATs in a particular plant species. oup.com The precursor for the (Z,Z)-9,12-octadecadienoate portion of the molecule is linoleoyl-CoA, which is derived from linoleic acid, a common fatty acid in plants.

Research on wild tomato species, such as Solanum pennellii, has revealed a remarkable diversity of acylsugars, with variations in the number, length, and branching pattern of the acyl chains. nih.gov These plants can accumulate acylsugars to levels as high as 20% of their leaf dry weight. nih.gov While specific quantification of this compound is not provided, the presence of various acyl chains, including C18 chains, has been confirmed through techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

Similarly, studies on various Nicotiana species have documented the presence of a wide array of sucrose esters. nih.govuky.edu The composition of these acylsugars varies significantly between different species and even between different accessions of the same species. uky.edu This variability is attributed to differences in the expression and function of the biosynthetic enzymes.

In Petunia axillaris, over 100 different acylsucroses have been identified, showcasing the immense chemical diversity generated by the acylsugar biosynthetic pathway. nih.govresearchgate.net These acylsugars are composed of a sucrose core esterified with various short- to medium-chain fatty acids.

While direct quantitative data for this compound is scarce, the available research on the composition of acylsugars in Solanaceae provides a framework for understanding its likely presence and relative abundance. The tables below summarize the findings on total acylsugar content and the diversity of acyl chains found in representative species, which indirectly supports the natural occurrence of this compound.

Table 1: Total Acylsugar Content in Selected Solanaceae Species

| Species | Plant Part | Total Acylsugar Content (μg/g fresh weight) | Reference |

| Solanum pennellii | Leaf Trichomes | Up to 20% of leaf dry weight | nih.gov |

| Nicotiana tabacum | Leaf Trichomes | Varies by cultivar | uky.edu |

| Petunia axillaris | Leaf Trichomes | High diversity, specific total content not detailed | nih.govresearchgate.net |

| Solanum lycopersicum | Leaf Trichomes | Varies by cultivar | researchgate.net |

Table 2: Diversity of Acyl Chains Found in Acylsugars of Selected Solanaceae Species

| Species | Common Acyl Chains Identified | Reference |

| Solanum pennellii | C4, C5, C6, C8, C10, C12 | nih.gov |

| Nicotiana spp. | C2, C3, C4, C5, C6, C7, C8 | uky.edu |

| Petunia spp. | C4, C5, C6, C8, C10 | nih.govresearchgate.net |

| Solanum lycopersicum | C4, C5, C10, C12 | researchgate.net |

The data clearly indicates that the building blocks for this compound are present in these plants. Further targeted quantitative studies using advanced analytical techniques like LC-MS/MS would be necessary to determine the precise concentrations of this specific compound in various natural sources. nih.govnih.gov

Analytical Methodologies and Spectroscopic Characterization of Sucrose Z,z 9,12 Octadecadienoate

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of sucrose (B13894) esters like Sucrose (Z,Z)-9,12-octadecadienoate, enabling the separation of these compounds from complex mixtures that often include unreacted starting materials and various regioisomers.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Ester Analysis

Gas Chromatography (GC) is another powerful tool for analyzing sucrose esters, though it requires a derivatization step due to the low volatility of these compounds. fao.orgznaturforsch.com The sucrose esters are typically converted into more volatile trimethylsilyl (TMSi) derivatives before injection into the GC system. znaturforsch.comdocumentsdelivered.com This allows for separation based on boiling point and polarity on a capillary column.

GC coupled with Mass Spectrometry (GC-MS) is particularly useful for identifying the fatty acid components of the esters after hydrolysis, or for analyzing the derivatized sucrose esters themselves. znaturforsch.comresearchgate.net The mass spectrometer fragments the eluted molecules, producing a unique mass spectrum that acts as a chemical fingerprint. For this compound, GC-MS analysis of its TMSi derivative would provide a characteristic fragmentation pattern, confirming both the sucrose backbone and the C18:2 fatty acid moiety. znaturforsch.comresearchgate.net The analysis is typically performed on capillary columns like those with a 5% phenyl-polysiloxane stationary phase, using a temperature program that gradually increases the column temperature to elute the high-boiling-point derivatives. znaturforsch.comathenaeumpub.com

Table 2: Typical GC-MS Parameters for Derivatized Sucrose Ester Analysis

| Parameter | Description |

|---|---|

| Derivatization | Silylation to form Trimethylsilyl (TMSi) derivatives. znaturforsch.com |

| Column | Capillary column, e.g., 30 m x 0.25 mm i.d., 0.1 µm film thickness (e.g., Rxi-5HT). znaturforsch.com |

| Carrier Gas | Helium. athenaeumpub.com |

| Temperature Program | Ramped temperature, e.g., from 100°C to 320°C at 4°C/min. znaturforsch.com |

| Detector | Mass Spectrometer (MS) operating in Electron Impact (EI) mode. znaturforsch.com |

Supercritical Fluid Chromatography (SFC) for Complex Mixture Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a high-throughput alternative to HPLC for the analysis of sucrose fatty acid esters. nih.govnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov This fluid has properties intermediate between a gas and a liquid, offering low viscosity and high diffusivity, which allows for faster and more efficient separations compared to HPLC. nih.govnih.gov

SFC is highly effective for resolving complex mixtures of sucrose esters, separating components from monoesters to tetra-esters in significantly shorter analysis times (e.g., under 15 minutes). nih.govnih.gov The technique, when coupled with tandem mass spectrometry (SFC/MS), provides a powerful platform for both separation and detailed characterization. nih.govjst.go.jp For the analysis of this compound, SFC can effectively separate it from other sucrose esters with different fatty acids or different degrees of esterification. The separation is often optimized using various columns, such as silica gel reversed-phase columns, and by programming a gradient of a modifier solvent (like methanol) mixed with the supercritical CO2. nih.govresearchgate.net

Table 3: SFC System Configuration for Sucrose Ester Profiling

| Parameter | Description |

|---|---|

| Mobile Phase | Supercritical Carbon Dioxide (CO2) with a modifier gradient (e.g., Methanol). nih.govresearchgate.net |

| Column | Silica gel reversed-phase, Diol, or Cyano columns. nih.govresearchgate.net |

| Detector | Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD). nih.govresearchgate.net |

| Analysis Time | Rapid, often less than 15 minutes. nih.gov |

| Advantage | High resolution and high throughput for complex mixtures. nih.gov |

Two-Dimensional Chromatography for Enhanced Separation

For exceedingly complex samples containing a multitude of sucrose ester isomers, two-dimensional (2D) chromatography provides a significant enhancement in separation power. wiley.comchromatographyonline.com This approach subjects the sample to two independent separation mechanisms, greatly increasing the peak capacity and resolving components that would otherwise co-elute in a single-dimension separation.

One powerful combination is online LC-GC/MS, where an HPLC system performs the initial separation of the sucrose ester mixture, and specific fractions are then automatically transferred to a GC-MS system for a second dimension of separation and analysis. nih.gov Another approach is comprehensive two-dimensional liquid chromatography (LC×LC), which might couple a reversed-phase separation in the first dimension with a hydrophilic-interaction chromatography (HILIC) separation in the second. chromatographyonline.com Such orthogonal systems can effectively differentiate isomers, including the various regioisomers of this compound, providing a much more detailed profile of the sample composition. nih.govrsc.org

Spectroscopic Characterization

While chromatography excels at separation, spectroscopy is indispensable for the definitive structural elucidation of the isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of sucrose esters, including the precise identification of regioisomers. wiley.comresearchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to piece together the molecular structure. wiley.comnih.gov

¹H NMR provides information on the chemical environment of all the protons in the molecule. For this compound, the spectrum would show characteristic signals for the protons on the sucrose backbone, as well as distinct signals for the olefinic and aliphatic protons of the (Z,Z)-9,12-octadecadienoate chain. researchgate.net

¹³C NMR complements this by providing a signal for each unique carbon atom. nih.gov The key to identifying the position of esterification lies in observing the downfield shift of the carbon atom in the sucrose moiety that is attached to the ester group. researchgate.net

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between atoms. wiley.com For instance, an HMBC experiment would show a correlation between the carbonyl carbon of the fatty acid and the proton on the esterified carbon of the sucrose unit, definitively confirming the site of attachment. wiley.com This level of detail is crucial for distinguishing between, for example, a 6-O-ester and a 6'-O-ester of this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of this compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Orbitrap HRMS provide the high mass accuracy and resolution necessary to distinguish between compounds with the same nominal mass but different elemental formulas. researchgate.net

For this compound (C₃₀H₅₂O₁₂), the exact mass can be calculated and then compared with the experimentally measured mass. The minimal deviation between the theoretical and observed mass, typically within a few parts per million (ppm), confirms the molecular formula. Low-energy collision-activated dissociation (CAD) tandem mass spectrometry (MS/MS) analyses of the protonated molecules can provide characteristic fragmentation patterns, which further aid in the structural confirmation and allow for the differentiation of various regioisomers. tandfonline.com

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Common Adducts | Expected m/z |

|---|---|---|---|---|

| This compound | C₃₀H₅₂O₁₂ | 604.346 | [M+H]⁺ | 605.353 |

| This compound | C₃₀H₅₂O₁₂ | 604.346 | [M+Na]⁺ | 627.335 |

| This compound | C₃₀H₅₂O₁₂ | 604.346 | [M+K]⁺ | 643.309 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is employed to identify the principal functional groups present in the this compound molecule. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the multiple hydroxyl groups on the sucrose moiety. researchgate.net The presence of the ester functional group is confirmed by a strong C=O stretching vibration peak typically appearing around 1735-1750 cm⁻¹. researchgate.net Additionally, C-H stretching vibrations from the fatty acid chain are observed in the 2850-3000 cm⁻¹ region, and C-O stretching vibrations from the ester and ether linkages appear in the fingerprint region between 1000 and 1300 cm⁻¹. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule. The sucrose backbone itself exhibits a significant absorption peak in the far UV region, around 197 nm. cern.ch The (Z,Z)-9,12-octadecadienoate portion of the molecule, containing isolated double bonds, does not possess a chromophore that absorbs strongly in the conventional UV-Vis range (200-800 nm). Therefore, the UV-Vis spectrum of the compound is not typically used for detailed structural elucidation but can be applied for quantitative analysis if a suitable wavelength in the UV region is selected. cern.ch

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Alkane (C-H) | Stretching | 2850-3000 |

| Ester (C=O) | Stretching | 1735-1750 |

| Ether/Ester (C-O) | Stretching | 1000-1300 |

Quantitative Analysis and Purity Assessment

Development of Standardized Quantification Protocols for Sucrose Esters

The quantitative analysis of sucrose esters, including this compound, often relies on chromatographic techniques due to the complexity of commercial mixtures which can contain mono-, di-, and triesters. fao.org Gas chromatography with flame-ionization detection (GC-FID) is a well-established method. nih.gov This typically involves a derivatization step, such as silylation, to increase the volatility and thermal stability of the sucrose esters before injection into the chromatograph. fao.orgfao.org

High-performance liquid chromatography (HPLC) is another powerful technique for the quantification of sucrose esters. semanticscholar.org Reversed-phase columns are commonly used with mobile phases consisting of methanol/water or acetonitrile/water mixtures. Detection can be achieved using a refractive index (RI) detector or an evaporative light scattering detector (ELSD). More advanced methods utilize liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and selectivity, allowing for the quantification of individual sucrose esters even in complex matrices. nih.gov A rapid and sensitive LC-MS/MS method has been developed for the quantitative determination of sucrose esters, which involves minimal sample preparation. nih.gov

Accurate Determination of Regioisomeric Distribution and Isomeric Purity

The esterification of sucrose can occur at any of its eight hydroxyl groups, leading to the formation of various regioisomers. wikipedia.org These regioisomers often exhibit different physicochemical properties. researchgate.net Determining the specific distribution of these isomers is crucial for understanding the compound's functionality.

A new LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) method has been described for characterizing the regioisomeric distribution in carbohydrate monoesters. daneshyari.com This technique allows for excellent resolution of the different regioisomers present in a sample. daneshyari.com Tandem mass spectrometry (MS/MS) is particularly useful in differentiating between regioisomers by analyzing their unique fragmentation patterns. tandfonline.com The fragmentation of the protonated molecule provides a characteristic fingerprint that allows for the identification of the acylation position on the sucrose molecule. tandfonline.com

Stability Studies Under Various Analytical Conditions

The stability of sucrose esters is a critical factor, particularly under the conditions used for analysis and in various applications. Studies have shown that the stability of sucrose fatty acid monoesters is highly dependent on pH. researchgate.netnih.gov

Under acidic conditions, the glycosidic bond of the sucrose moiety is preferentially hydrolyzed. jst.go.jp In contrast, under basic conditions, the ester bond is selectively cleaved. jst.go.jp The rate of hydrolysis is influenced by the pH of the solution, the concentration of the sucrose ester, and the specific position of the acyl group on the sucrose molecule. nih.gov Despite this, sucrose monoesters have been shown to have excellent long-term stability in a pH range of 5 to 7 at room temperature. researchgate.netnih.gov These stability characteristics are important considerations when developing analytical methods to ensure the integrity of the analyte during sample preparation and analysis.

| Condition | Primary Site of Hydrolysis | Influencing Factors |

|---|---|---|

| Acidic (pH < 5) | Glycosidic bond | pH, concentration, acylation position |

| Neutral (pH 5-7) | High stability | - |

| Basic (pH > 7) | Ester bond | pH, concentration, acylation position |

Theoretical and Computational Investigations of Sucrose Z,z 9,12 Octadecadienoate

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For Sucrose (B13894) (Z,Z)-9,12-octadecadienoate, MD simulations provide critical insights into its three-dimensional structure and flexibility in various environments. A study involving molecular dynamics has confirmed the structure of sucrose linoleate (B1235992), highlighting the utility of this technique. mdpi-res.com

The conformational landscape of a sucrose ester is complex. The sucrose headgroup itself is not rigid, with the glycosidic bond allowing for a range of orientations between the glucose and fructose (B13574) rings. ru.nl The linoleic acid tail, with its two cis-double bonds, introduces further flexibility and specific spatial configurations. dntb.gov.ua MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations. These simulations typically involve placing the molecule in a simulated solvent box (e.g., water or a non-polar solvent) and calculating the forces between atoms using a specific force field (e.g., CHARMM, AMBER). The simulation then solves Newton's equations of motion to track the trajectory of each atom over a period of nanoseconds or longer.

Analysis of these trajectories reveals key conformational parameters, such as the distribution of dihedral angles along the fatty acid chain and the orientation of the acyl chain relative to the sucrose moiety. This information is crucial for understanding how the molecule packs at interfaces and interacts with other molecules. For instance, computational studies on similar sugar esters have shown how the orientation of the ester bond and the length of the alkyl chain impact the molecule's effective size and interfacial behavior. researchgate.net

Table 1: Representative Parameters for a Molecular Dynamics Simulation of Sucrose (Z,Z)-9,12-octadecadienoate

| Parameter | Example Value/Setting | Purpose |

| Force Field | GROMOS, AMBER, CHARMM | Describes the potential energy of the system based on atomic positions. |

| Solvent Model | TIP3P, SPC/E (for water) | Explicitly models the surrounding solvent environment. |

| System Size | ~500 solvent molecules per sucrose ester | Ensures the molecule does not interact with its periodic images. |

| Simulation Time | 100-500 nanoseconds | Allows for sufficient sampling of conformational space. |

| Temperature | 300 K | Simulates physiological or standard conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

This table is illustrative of typical parameters and does not represent a specific published study on this exact molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can predict a molecule's reactivity, stability, and spectroscopic characteristics. mdpi-res.comresearchgate.net For this compound, understanding its electronic structure is key to predicting its chemical behavior, such as its susceptibility to oxidation or hydrolysis.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi-res.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi-res.com The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity; a smaller gap suggests higher reactivity. mdpi-res.com

While specific DFT studies on this compound are not widely published, calculations on similar molecules provide a framework for what to expect. mdpi.comresearchgate.net The calculations would likely reveal that the HOMO is localized on the electron-rich double bonds of the linoleic acid chain, making them susceptible to electrophilic attack or oxidation. The LUMO might be distributed across the carbonyl group of the ester linkage, indicating a site for potential nucleophilic attack, which is relevant for hydrolysis.

Table 2: Representative Data from Quantum Chemical Calculations

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability (e.g., at C=C bonds). |

| LUMO Energy | -1.1 eV | Relates to electron-accepting ability (e.g., at C=O bond). |

| HOMO-LUMO Gap | 5.1 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 4.5 D | Influences solubility and intermolecular interactions. |

This table contains hypothetical data to illustrate the output of quantum chemical calculations, based on values for similar organic molecules.

Structure-Activity Relationship (SAR) Modeling for Non-Clinical Biological Effects

Structure-Activity Relationship (SAR) modeling is a technique used to understand how the chemical structure of a compound influences its biological activity. For sucrose esters, SAR studies can elucidate the features responsible for non-clinical effects such as antimicrobial, anti-inflammatory, or insecticidal activities. dntb.gov.uadntb.gov.uaresearchgate.net

The biological activities of sucrose esters are highly dependent on their structural features, including the type of fatty acid, the degree of esterification (number of fatty acid chains), and the position of esterification on the sucrose molecule. tandfonline.com For instance, the length and saturation of the fatty acid chain are known to influence the extent of biological effects. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models build on this by creating a mathematical equation that correlates molecular descriptors (numerical representations of chemical structure) with activity. dntb.gov.uaresearchgate.net While a specific QSAR model for the non-clinical effects of this compound is not available in the reviewed literature, the principles can be outlined. Descriptors for a QSAR model would include:

Hydrophobicity descriptors: such as logP, which would be heavily influenced by the C18 linoleate chain.

Topological descriptors: describing molecular size, shape, and branching.

Electronic descriptors: such as dipole moment or atomic charges calculated via quantum chemistry.

These descriptors would be correlated with a measured biological effect (e.g., minimum inhibitory concentration against a microbe) for a series of different sucrose esters to build a predictive model. mdpi.com Studies on sucrose esters from Physalis peruviana have shown potent anti-inflammatory effects, suggesting that these compounds can serve as a basis for building such models. dntb.gov.ua

Table 3: Summary of Structure-Activity Relationships for Sucrose Esters

| Structural Feature | Influence on Biological Activity | Reference |

| Fatty Acid Chain Length | Modulates hydrophobicity and interaction with cell membranes. | researchgate.net |

| Degree of Unsaturation | Affects the conformation and packing of the molecule. | researchgate.net |

| Degree of Esterification (HLB value) | Determines the hydrophilic-lipophilic balance, impacting emulsifying properties and biological interactions. | tandfonline.com |

| Regio-isomerism | The position of the ester on the sucrose unit can affect its susceptibility to enzymatic cleavage and its binding to biological targets. | dntb.gov.ua |

In Silico Docking Studies with Relevant Enzyme Targets

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is invaluable for predicting and understanding molecular interactions that are key to biological function.

A primary biological interaction for sucrose esters is enzymatic hydrolysis by lipases and esterases. mdpi.comresearchgate.net Docking studies can simulate the binding of this compound into the active site of a lipase (B570770). Such a study would involve obtaining the 3D crystal structure of a relevant enzyme (e.g., pancreatic lipase) from a database like the Protein Data Bank. The sucrose ester ligand would be built and energy-minimized. The docking algorithm would then systematically explore possible binding poses of the ligand within the enzyme's active site, scoring each pose based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces).

The results would predict the binding affinity (e.g., as a docking score or estimated free energy of binding) and identify the key amino acid residues that stabilize the ligand. For example, the ester carbonyl group would likely form a hydrogen bond with a residue in the enzyme's oxyanion hole, and the linoleate chain would fit into a hydrophobic pocket. Some sucrose esters have also been investigated as enzyme inhibitors; for example, certain derivatives have been shown through docking to be competitive inhibitors of chymotrypsin. acs.org

Table 4: Hypothetical Docking Results for this compound with a Lipase

| Parameter | Result | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | A strong negative value suggests favorable binding. |

| Key Interacting Residues | Ser152, Asp206, His263 | Identifies the catalytic triad (B1167595) and other key residues in the active site. |

| Type of Interactions | Hydrogen bond (ester C=O with Ser152), Hydrophobic interactions (linoleate chain with Leu18, Phe77, Ile209) | Details the specific forces holding the ligand in the active site. |

This table is illustrative, showing the type of data generated from a molecular docking study. The values and residues are hypothetical.

Predictive Models for Biodegradation and Environmental Fate

The environmental fate of a chemical is of significant concern, and predictive models for biodegradation are crucial. Sucrose esters are generally considered to be readily biodegradable, which is one of their key advantages. researchgate.netresearchgate.net

The primary pathway for the biodegradation of this compound is the enzymatic hydrolysis of the ester bond, which breaks the molecule down into sucrose and linoleic acid. researchgate.net Both of these breakdown products are common natural substances that can be readily metabolized by microorganisms in soil and water.

Predictive models for biodegradation can be qualitative or quantitative.

Group Contribution Models: These models, like those used in software such as the EPA's BIOWIN, estimate biodegradability based on the presence of certain functional groups. The ester group in this molecule is recognized as being susceptible to hydrolysis.

QSAR Models: More advanced models can predict the rate of biodegradation (e.g., half-life in a specific environment) based on molecular descriptors. researchgate.net For sucrose esters, the rate of biodegradation is influenced by factors like the hydrophilic-lipophilic balance (HLB). Esters with lower HLB values (more fatty acid chains) may degrade more slowly. mdpi.com Studies on sucrose laurate have shown that substituents near the ester bond can dramatically alter the degradation pathway from ester hydrolysis to slower alkyl chain oxidation. researchgate.net

The environmental fate is favorable due to rapid biodegradation, which prevents persistence and accumulation in the environment.

Industrial and Non Biological Applications of Sucrose Z,z 9,12 Octadecadienoate

Applications as Biodegradable Surfactants and Emulsifiers

The amphiphilic nature of sucrose (B13894) (Z,Z)-9,12-octadecadienoate, possessing both a hydrophilic sucrose head and a hydrophobic fatty acid tail, underpins its utility as a surfactant and emulsifier. ontosight.ai These properties are highly valued in industries seeking to develop more environmentally friendly products.

Evaluation of Interfacial Properties and Micelle Formation

Sucrose esters, including (Z,Z)-9,12-octadecadienoate, are known for their ability to reduce surface and interfacial tension. The specific hydrophilic-lipophilic balance (HLB) value of a sucrose ester, which is determined by the degree of esterification, dictates its effectiveness in different systems. For instance, more hydrophilic sucrose esters, those with a higher monoester content, have been shown to be more effective at reducing oil/air surface tension. mdpi.comresearchgate.net

The formation of micelles, aggregates of surfactant molecules dispersed in a liquid colloid, is a key aspect of their functionality. While detailed studies specifically on the micelle formation of pure sucrose (Z,Z)-9,12-octadecadienoate are not extensively available in the provided search results, the general behavior of sucrose esters suggests that it would form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). The structure of these micelles would feature the hydrophobic linoleic acid tails forming the core, and the hydrophilic sucrose heads oriented towards the aqueous phase.

Formulation in Green Chemistry Products

The push towards "green chemistry" has significantly boosted the demand for biodegradable and non-toxic ingredients. Sucrose esters fit this description well and are increasingly incorporated into a variety of consumer and industrial products. ontosight.ai Their applications span across cosmetics, food, and pharmaceuticals. ontosight.ai In cosmetics, they function as moisturizers and stabilizers in skincare and haircare products. ontosight.ai In the food industry, they are utilized as emulsifiers and texturizers. ontosight.ai

Stability and Performance in Varied Industrial Conditions

The stability of this compound under different industrial conditions is a critical factor for its application. Research on sucrose esters indicates that their stability and performance can be influenced by factors such as temperature and the composition of the medium. For example, higher temperatures (90–100 °C) may be required to solubilize more hydrophilic sucrose esters for certain applications, such as the formation of water-free foams. mdpi.comresearchgate.net The material is generally considered stable under normal ambient and anticipated storage and handling conditions of temperature and pressure. chemos.de

Potential in Polymer Science and Sustainable Materials Chemistry

The quest for sustainable alternatives to conventional plastics has opened up new avenues for bio-based compounds like this compound. Its carbohydrate and fatty acid components offer a renewable building block for the development of novel polymers and additives.

Role as Bio-based Plasticizers or Polymer Additives

Plasticizers are additives that increase the flexibility and durability of polymers. There is a significant research interest in developing bio-based plasticizers to replace petroleum-derived ones, such as phthalates. researchgate.netmdpi.com Sucrose esters, including those derived from fatty acids, are being explored for this purpose. researchgate.netbiointerfaceresearch.com

Studies on related sucrose esters have demonstrated their potential as bio-additives and plasticizers for polymers like polyvinyl chloride (PVC). researchgate.netbiointerfaceresearch.com The addition of sucrose laurate, for example, has been shown to decrease the glass transition temperature of PVC, confirming its plasticizing effect. researchgate.net This suggests that this compound could similarly be investigated for its plasticizing properties in various polymer systems. The long, flexible linoleic acid chain could effectively insert itself between polymer chains, increasing their mobility and thus the flexibility of the material.

Integration into Bioplastics and Composites

Beyond their role as additives, sucrose-based molecules are being considered as monomers for the synthesis of biodegradable polymers such as polyesters and polyurethanes. nih.gov The hydroxyl groups on the sucrose moiety and the double bonds in the linoleic acid chain of this compound present reactive sites for polymerization reactions. This could potentially lead to the creation of novel bioplastics or the integration of this sucrose ester into existing bioplastic or composite formulations to impart specific properties like improved flexibility or biodegradability. While direct evidence of the integration of this compound into bioplastics and composites is limited in the provided search results, the fundamental chemistry of the molecule supports its potential in this area.

Use as Advanced Chemical Intermediates in Fine Chemical Synthesis

The potential for this compound as an advanced chemical intermediate lies in its bifunctional nature, possessing both the polyol character of sucrose and the reactive sites of the linoleic acid chain. While extensive documentation of its use as a direct intermediate in multi-step fine chemical synthesis is not widespread, its structure presents several possibilities for derivatization.

The sucrose moiety contains multiple free hydroxyl groups, which are common starting points for a variety of chemical transformations. wikipedia.org These groups can undergo reactions such as etherification, further esterification, or conversion to carbamates. researchgate.net Such modifications can be used to build more complex, bio-based molecules. The general field of sugar chemistry has established methods for selectively reacting specific hydroxyl groups on the sucrose backbone, which could theoretically be applied to sucrose linoleate (B1235992) to create novel structures. researchgate.netresearchgate.net

Furthermore, the linoleic acid portion of the molecule features two cis-double bonds. These unsaturated sites are amenable to a range of addition reactions, including hydrogenation, halogenation, epoxidation, and polymerization. These reactions could be employed to introduce new functionalities or to incorporate the entire molecule into a polymer backbone. Research into sucrose-containing polymers has demonstrated that sucrose derivatives can be polymerized to create bio-based materials. researchgate.net

The synthesis of the sucrose ester itself is typically achieved through transesterification, reacting sucrose with a fatty acid ester like methyl linoleate in the presence of a catalyst. wikipedia.orgnist.gov By controlling the reaction conditions, it is possible to influence the degree of substitution, yielding mono-, di-, or tri-esters, which in turn would possess different reactivity profiles as chemical intermediates. wikipedia.org

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Type of Reaction | Potential Product Class |

| Free Hydroxyl Groups (Sucrose) | Etherification | Polyethers |

| Free Hydroxyl Groups (Sucrose) | Esterification | Mixed Polyesters |

| Free Hydroxyl Groups (Sucrose) | Carbamation | Polyurethanes |

| C=C Double Bonds (Linoleic Acid) | Hydrogenation | Sucrose (Z)-9-octadecenoate / Sucrose stearate (B1226849) |

| C=C Double Bonds (Linoleic Acid) | Epoxidation | Epoxidized Sucrose Esters |

| C=C Double Bonds (Linoleic Acid) | Polymerization | Vinyl-type Polymers |

Formulation in Agricultural and Horticultural Products (Non-Pesticidal)

In the agricultural and horticultural sectors, this compound and related sucrose fatty acid esters (SFEs) serve valuable non-pesticidal roles, primarily as formulation adjuvants. Their surfactant properties are key to these applications. usda.gov

One significant application is as a wetting and spreading agent in foliar sprays. tandfonline.com When applying nutrients like urea (B33335) to plant leaves, the waxy cuticle of the leaf can prevent the aqueous solution from spreading evenly, limiting absorption. The addition of SFEs to the spray solution lowers the surface tension, allowing for better coverage and increased penetration of the nutrient into the leaf. tandfonline.com This enhances the efficiency of fertilizers and can be particularly useful for nitrogen-deficient plants. tandfonline.com

Sucrose esters are also used as emulsifiers in agricultural formulations. usda.gov They allow for the stable mixing of oil-based and water-based components, which is crucial for the effective application of many agricultural products. Their biodegradability into sugar and fatty acids makes them an environmentally compatible choice for these formulations. tandfonline.com

Furthermore, their utility extends to soil and growing media. Wetting agents are often mixed into growing media like peat moss, which can become hydrophobic when dry, to help it absorb and retain water. uga.edu Sucrose esters, as effective non-ionic surfactants, can perform this function. tandfonline.comuga.edu

Table 2: Non-Pesticidal Agricultural and Horticultural Applications of Sucrose Esters

| Application Area | Function | Mechanism of Action | Research Finding |

| Foliar Fertilization | Wetting/Spreading Agent | Reduces the surface tension of the spray solution, allowing for better leaf coverage and nutrient penetration. tandfonline.com | The addition of sucrose fatty acid esters to urea solutions increases the utilization of nitrogen by the plant. tandfonline.com |

| Formulation Adjuvant | Emulsifier | Stabilizes the mixture of immiscible liquids (e.g., oil and water) in agricultural product formulations. wikipedia.orgusda.gov | Sucrose esters are effective emulsifiers with a wide range of Hydrophilic-Lipophilic Balance (HLB) values, making them versatile for different formulations. wikipedia.org |

| Growing Media | Wetting Agent | Improves the ability of hydrophobic media, such as dry peat moss, to absorb and retain water. uga.edu | Non-ionic surfactants, including plant-sugar-derived esters, are used to help water transfer from particle to particle in growing media. uga.edu |

Future Research Directions and Emerging Trends for Sucrose Z,z 9,12 Octadecadienoate

Exploration of Novel Biocatalytic Systems and Engineered Enzymes for Sustainable Production

The sustainable production of sucrose (B13894) esters is a primary focus of ongoing research. Traditional chemical synthesis methods often require high temperatures and organic solvents, leading to potential environmental concerns and product degradation. e3s-conferences.org Biocatalytic synthesis using enzymes like lipases offers a milder and more selective alternative. nih.govresearchgate.net

Future research is directed towards the discovery and development of novel biocatalytic systems. This includes exploring enzymes from diverse microbial sources with enhanced stability and activity under process conditions. nih.gov A study on the enzymatic esterification of sucrose with methyl esters using Candida antarctica lipase (B570770) demonstrated the potential for high-yield production under optimized conditions. e3s-conferences.org

Furthermore, protein engineering and recombinant DNA technology are being employed to tailor enzymes for specific industrial needs. nih.gov By modifying the enzyme's structure, researchers aim to improve its catalytic efficiency, thermostability, and selectivity towards producing specific sucrose ester isomers. nih.gov The development of solvent-free reaction systems is another key trend, which simplifies downstream processing and reduces the environmental footprint of production. redalyc.org The use of emulsifiers to enhance the miscibility of reactants in these systems is an active area of investigation. redalyc.org

Development of Advanced Analytical Strategies for Trace Analysis and Isomer Differentiation

The complexity of sucrose ester mixtures, which can contain various positional isomers and degrees of esterification, presents a significant analytical challenge. nih.govwiley.com Developing advanced analytical techniques is crucial for quality control, understanding structure-activity relationships, and detecting trace amounts in complex matrices.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used methods for analyzing sucrose esters. semanticscholar.orgnih.gov However, there is a growing need for methods with higher resolution and sensitivity. Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful tool for the high-throughput analysis and detailed characterization of sucrose esters. nih.gov

Future efforts will likely focus on:

Enhanced Isomer Separation: Developing novel chromatographic columns and mobile phase compositions to improve the separation of closely related isomers. semanticscholar.orgcore.ac.uk

Sensitive Detection: Utilizing advanced mass spectrometry techniques for the trace analysis of sucrose esters in environmental and biological samples. nih.gov

Structural Elucidation: Combining techniques like nuclear magnetic resonance (NMR) spectroscopy with mass spectrometry to definitively identify the structures of new sucrose ester isomers. wiley.com

In-depth Investigation of Ecological Roles in Environmental Systems

The biodegradability of sucrose esters is a key advantage, positioning them as environmentally friendly alternatives to synthetic surfactants. usda.gov However, a more in-depth understanding of their ecological roles and fate in various environmental compartments is necessary.

Studies have shown that sucrose esters biodegrade in soil, although the rate can vary depending on the specific ester and soil type. nih.gov Research has also indicated that while sucralose, a related chlorinated sucrose derivative, can persist in the environment, sucrose esters are generally considered to be readily biodegradable. usda.govwikipedia.org

Future research will likely investigate:

The specific microbial pathways and enzymes involved in the degradation of Sucrose (Z,Z)-9,12-octadecadienoate.

The potential for bioaccumulation and any ecotoxicological effects on non-target organisms in aquatic and terrestrial ecosystems. usda.gov

The influence of environmental factors such as temperature, pH, and microbial community composition on the biodegradation process. nih.gov

Integration of Systems Biology and Multi-Omics Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, researchers are turning to systems biology and multi-omics approaches. nih.govresearchgate.net These powerful strategies allow for the simultaneous analysis of multiple layers of biological information, from genes and proteins to metabolites.

By integrating data from genomics, transcriptomics, proteomics, and metabolomics, scientists can elucidate the complex interactions between this sucrose ester and biological systems. For example, multi-omics studies in mice have been used to investigate the metabolic effects of dietary fats and sugars, providing a framework for understanding how compounds like sucrose esters might influence metabolic pathways. nih.govnih.gov

Future research in this area will aim to:

Identify the molecular targets and signaling pathways affected by this compound.

Understand its impact on the gut microbiome and the subsequent effects on host metabolism. nih.govnih.gov

Develop predictive models of its biological activity based on integrated multi-omics data. youtube.com

Discovery of Unprecedented Non-Human Biological Activities and Applications

While the primary applications of sucrose esters have been in the food and cosmetic industries, there is growing interest in their other biological activities. ontosight.airesearchgate.net For instance, certain sucrose esters have shown potential as antimicrobial and insecticidal agents. usda.govresearchgate.net Sucrose octanoate (B1194180) esters, for example, act as biopesticides by disrupting the protective waxy layer of insects. usda.gov

The structural diversity of sucrose esters, arising from the different possible fatty acid chains and esterification patterns, offers a vast chemical space for discovering novel biological functions. umn.edu Future research will focus on:

Screening libraries of diverse sucrose esters for new biological activities, such as antifungal, antiviral, or plant growth-regulating properties. nih.gov

Investigating the structure-activity relationships to design sucrose esters with enhanced potency and selectivity for specific applications. researchgate.net

Exploring their potential use in agriculture as biopesticides or in material science for creating novel biomaterials. usda.gov

Life Cycle Assessment and Sustainability Metrics for Production and Application

As the demand for sustainable products grows, a comprehensive evaluation of the entire life cycle of this compound is essential. A Life Cycle Assessment (LCA) provides a framework for quantifying the environmental impacts associated with its production, use, and disposal. nih.gov

Future research will focus on:

Conducting comprehensive cradle-to-grave LCAs for this compound produced via different synthesis routes (chemical vs. enzymatic).

Developing and applying sustainability metrics to compare its environmental performance with other surfactants.

Optimizing the production process to minimize greenhouse gas emissions, water consumption, and land use. nih.govontosight.ai

Q & A

Q. What are the common synthetic routes for preparing sucrose esters of (Z,Z)-9,12-octadecadienoic acid in laboratory settings?

- Methodological Answer : Sucrose esters are typically synthesized via transesterification or direct esterification. For lab-scale synthesis:

- Use lipase-catalyzed reactions under mild conditions (e.g., 40–60°C) to preserve the (Z,Z)-configuration of the fatty acid .

- Employ protective groups for sucrose hydroxyls to enhance regioselectivity. For example, tert-butyldimethylsilyl (TBDMS) groups can shield specific hydroxyls, directing esterification to desired positions .

- Purify intermediates using column chromatography (silica gel, hexane:ethyl acetate gradients) to isolate mono- or diesters .

Q. Which analytical techniques are most effective for characterizing the structural purity of sucrose (Z,Z)-9,12-octadecadienoate?

- Methodological Answer :

-

GC-MS : Ideal for volatile derivatives (e.g., methyl esters). For example, methyl (Z,Z)-9,12-octadecadienoate shows a retention time of 1.2 min and molecular ion peak at m/z 294 .

-

NMR : - and -NMR distinguish double-bond geometry (Z vs. E) via coupling constants ( for Z-configuration) and carbon chemical shifts .

-

IR Spectroscopy : Confirms ester carbonyl stretches (~1740 cm) and hydroxyl absence in purified esters .

Technique Key Parameters Detection Limit Reference GC-MS Retention time: 1.2 min; m/z 294 0.1 µg/mL -NMR δ 5.3–5.4 ppm (olefinic H) 1 mg sample

Advanced Research Questions